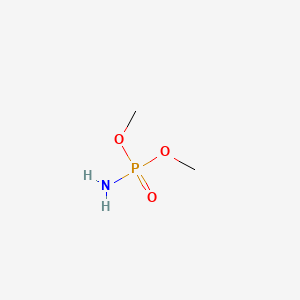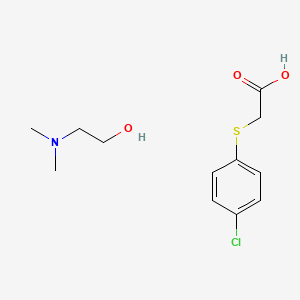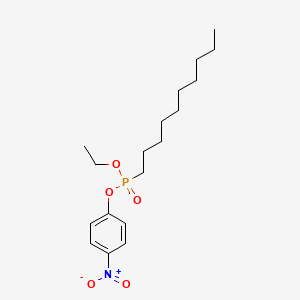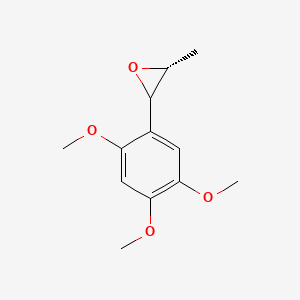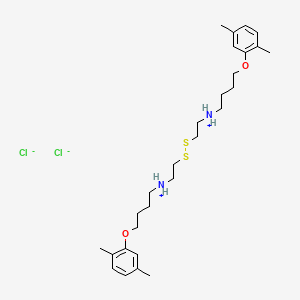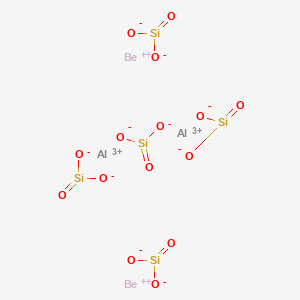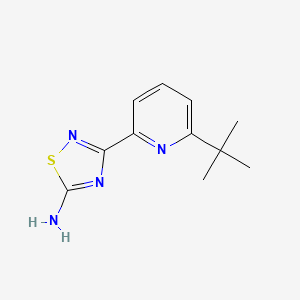![molecular formula C26H28O2S B13746788 Propanoic acid, 3-[(triphenylmethyl)thio]-, 1,1-dimethylethyl ester CAS No. 10271-31-5](/img/structure/B13746788.png)
Propanoic acid, 3-[(triphenylmethyl)thio]-, 1,1-dimethylethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Propanoic acid, 3-[(triphenylmethyl)thio]-, 1,1-dimethylethyl ester is a chemical compound with the molecular formula C24H26O2S It is known for its unique structure, which includes a triphenylmethylthio group and a tert-butyl ester group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Propanoic acid, 3-[(triphenylmethyl)thio]-, 1,1-dimethylethyl ester typically involves the esterification of propanoic acid derivatives with triphenylmethylthiol and tert-butyl alcohol. The reaction is often catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions usually include refluxing the reactants in an appropriate solvent like dichloromethane or toluene .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve large-scale esterification reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and recrystallization may be employed to optimize the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Propanoic acid, 3-[(triphenylmethyl)thio]-, 1,1-dimethylethyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the ester group to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in solvents like acetonitrile or dichloromethane.
Reduction: Lithium aluminum hydride; reactions are usually performed in dry ether or tetrahydrofuran.
Substitution: Various nucleophiles such as amines or alcohols; reactions are often conducted in polar aprotic solvents like dimethylformamide or dimethyl sulfoxide.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Various substituted esters and amides.
Applications De Recherche Scientifique
Propanoic acid, 3-[(triphenylmethyl)thio]-, 1,1-dimethylethyl ester has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce the triphenylmethylthio group into molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including its role as a prodrug or in drug delivery systems.
Industry: Utilized in the development of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Propanoic acid, 3-[(triphenylmethyl)thio]-, 1,1-dimethylethyl ester involves its interaction with molecular targets through its functional groups. The triphenylmethylthio group can engage in various non-covalent interactions, such as π-π stacking and hydrophobic interactions, while the ester group can undergo hydrolysis to release active metabolites. These interactions and transformations enable the compound to exert its effects in different chemical and biological contexts .
Comparaison Avec Des Composés Similaires
Similar Compounds
Propanoic acid, 3-[(1-methylethyl)thio]-: Similar structure but with an isopropylthio group instead of a triphenylmethylthio group.
Propanoic acid, 3-[(hydroxyphosphinyl)-, 1,1-dimethylethyl ester: Contains a hydroxyphosphinyl group instead of a triphenylmethylthio group.
Uniqueness
Propanoic acid, 3-[(triphenylmethyl)thio]-, 1,1-dimethylethyl ester is unique due to its triphenylmethylthio group, which imparts distinct chemical properties and reactivity. This group enhances the compound’s stability and ability to participate in specific interactions, making it valuable for various applications in research and industry .
Propriétés
Numéro CAS |
10271-31-5 |
|---|---|
Formule moléculaire |
C26H28O2S |
Poids moléculaire |
404.6 g/mol |
Nom IUPAC |
tert-butyl 3-tritylsulfanylpropanoate |
InChI |
InChI=1S/C26H28O2S/c1-25(2,3)28-24(27)19-20-29-26(21-13-7-4-8-14-21,22-15-9-5-10-16-22)23-17-11-6-12-18-23/h4-18H,19-20H2,1-3H3 |
Clé InChI |
ZDBVFOQVCOQLKQ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)CCSC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


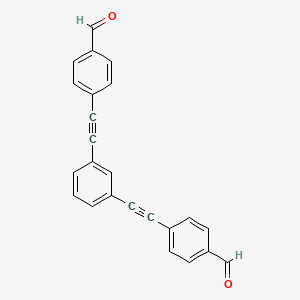

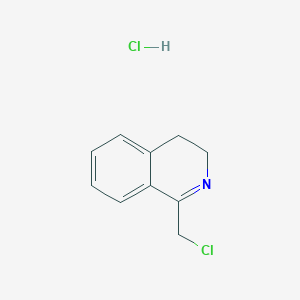
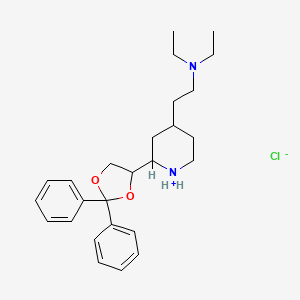

![Ethanamine, 2-[2-[[4-[3-(4,5-dichloro-2-methylphenyl)-4,5-dihydro-1H-pyrazol-1-yl]phenyl]sulfonyl]ethoxy]-N,N-dimethyl-](/img/structure/B13746733.png)
